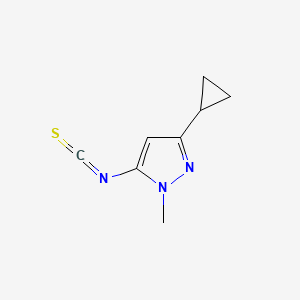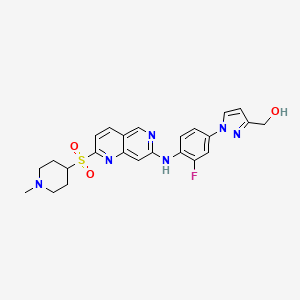![molecular formula C21H18O3 B13913941 4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)
4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and an aldehyde functional group attached to a biphenyl structure. It is used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde typically involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with appropriate aminophenol derivatives . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and benzyloxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 4-(benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 4-(benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde is used in several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The benzyloxy and methoxy groups can participate in hydrophobic interactions and hydrogen bonding with target proteins, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Benzyloxyphenylacetic acid: Contains a carboxylic acid group instead of an aldehyde group.
4-(Benzyloxy)phenol: Lacks the biphenyl structure and contains a phenol group.
Uniqueness
4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its functional groups and biphenyl structure, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C21H18O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
5-(2-methoxyphenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C21H18O3/c1-23-21-10-6-5-9-19(21)17-11-12-20(18(13-17)14-22)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
Clave InChI |
BKXDPXXOEQIDDF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)



![3-methyl-2-[6-[4-(trifluoromethyl)phenyl]-3-pyridyl]-1H-quinolin-4-one](/img/structure/B13913929.png)
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)



